molecular formula C23H20N2O5S B2699014 (6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate CAS No. 1181871-65-7

(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

Cat. No. B2699014
CAS RN: 1181871-65-7
M. Wt: 436.48
InChI Key: MJRUZKZNKYXQHC-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin and pyridine. Coumarins are a type of compound that are often found in green plants, fungi, and bacteria . They have a wide range of biological and pharmaceutical properties, which has led to considerable research into their properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Coumarin derivatives can undergo a variety of reactions, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through techniques such as 1H NMR, 13C NMR, and mass spectrometry .

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific structure and the biological system in which it is used. Coumarin derivatives have been shown to have a variety of mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, regulating the reactive oxygen species, among others .

Future Directions

Given the wide range of biological and pharmaceutical properties of coumarin derivatives , there is considerable potential for future research into this compound and similar compounds. This could include further investigation into their synthesis, properties, and potential applications.

properties

IUPAC Name

(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-3-12-6-15-14(7-21(27)30-20(15)9-19(12)26)11-29-23(28)16-8-18(13-4-5-13)25-22(31-2)17(16)10-24/h6-9,13,26H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUZKZNKYXQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2COC(=O)C3=CC(=NC(=C3C#N)SC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate

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